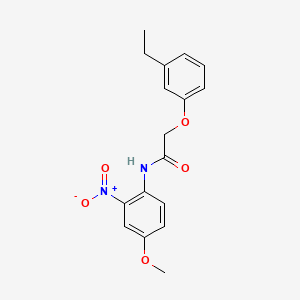
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as Menaquinone-7, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic effects. Menaquinone-7 is a vitamin K2 variant that is found in some animal-based foods and fermented foods. However, its concentration in these sources is relatively low, and therefore, synthetic production is necessary for research purposes.
Mechanism of Action
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 acts as a cofactor for the activation of vitamin K-dependent proteins, including osteocalcin and matrix Gla protein. These proteins are essential for bone and vascular health. 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 also has anti-inflammatory and antioxidant properties, which contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been shown to improve bone mineral density and reduce the risk of fractures by activating osteocalcin, a protein that is essential for bone formation. 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 also improves vascular health by activating matrix Gla protein, which prevents arterial calcification. In cancer, 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 in lab experiments include its synthetic availability, its well-defined chemical structure, and its known mechanism of action. However, the limitations of using 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 include its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Future Directions
For 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 research include investigating its potential therapeutic effects in other diseases, such as diabetes and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and duration of 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 supplementation for various therapeutic applications. Finally, the development of novel 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 analogs with improved solubility and bioavailability could enhance its therapeutic potential.
Synthesis Methods
The synthesis of 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 involves the condensation of 3-ethylphenol with 4-methoxy-2-nitrobenzoyl chloride, followed by the reaction with acetic anhydride. The reaction yields 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, which is then purified through recrystallization.
Scientific Research Applications
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been extensively studied for its potential therapeutic effects in various diseases, including osteoporosis, cardiovascular disease, and cancer. In osteoporosis, 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been shown to improve bone mineral density and reduce the risk of fractures. In cardiovascular disease, 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been shown to reduce arterial stiffness and improve vascular health. In cancer, 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been shown to have anti-tumor effects and enhance chemotherapy efficacy.
properties
IUPAC Name |
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-12-5-4-6-14(9-12)24-11-17(20)18-15-8-7-13(23-2)10-16(15)19(21)22/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOUSDNBZIEXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213304.png)
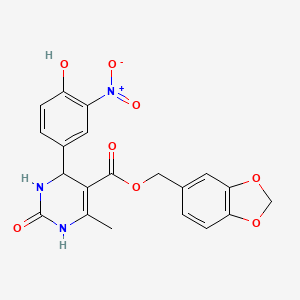
![4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine](/img/structure/B5213315.png)
![1-[4-(hexyloxy)benzyl]-4-methylpiperazine](/img/structure/B5213319.png)
![3-allyl-5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213329.png)
![4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5213340.png)
![4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5213341.png)
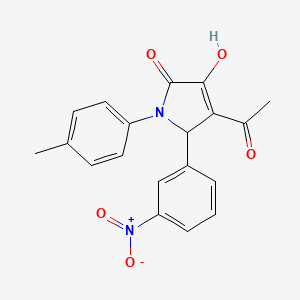
![5-[4-(4-pentylcyclohexyl)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5213353.png)
![N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5213364.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(3-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5213368.png)
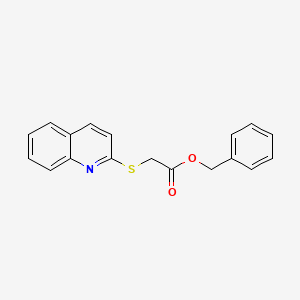
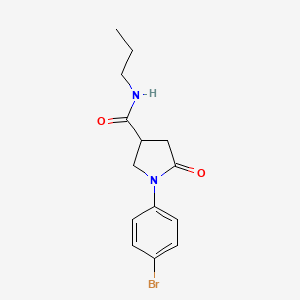
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5213397.png)